molecular formula C15H10ClN3O B3840397 3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide CAS No. 5319-45-9

3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide

Cat. No.: B3840397
CAS No.: 5319-45-9
M. Wt: 283.71 g/mol
InChI Key: BMZBZYYTJHWWGU-VCHYOVAHSA-N
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Description

3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H10ClN3O. It is a derivative of benzohydrazide, characterized by the presence of a chloro group, a cyanophenyl group, and a methylidene linkage.

Preparation Methods

The synthesis of 3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization .

Chemical Reactions Analysis

3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide: Similar structure but with a different position of the chloro group.

    3-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: Similar structure but with a methoxy group instead of a cyanophenyl group.

    3-chloro-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide: Similar structure but with a nitro group instead of a cyanophenyl group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups .

Properties

IUPAC Name

3-chloro-N-[(E)-(4-cyanophenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-14-3-1-2-13(8-14)15(20)19-18-10-12-6-4-11(9-17)5-7-12/h1-8,10H,(H,19,20)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBZYYTJHWWGU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416334
Record name AC1NSDBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-45-9
Record name AC1NSDBQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
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3-chloro-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
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